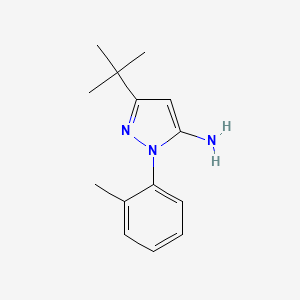

3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a tert-butyl group at the 3-position, a 2-methylphenyl group at the 1-position, and an amine group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.

-

Step 1: Preparation of Hydrazine Derivative

- React 2-methylphenylhydrazine with tert-butyl acetoacetate in the presence of a suitable acid catalyst to form the corresponding hydrazone intermediate.

- Reaction conditions: Reflux in ethanol with a catalytic amount of acetic acid.

-

Step 2: Cyclization to Form Pyrazole Ring

- The hydrazone intermediate undergoes cyclization in the presence of a base such as sodium ethoxide to form the pyrazole ring.

- Reaction conditions: Reflux in ethanol with sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted pyrazole derivatives.

Applications De Recherche Scientifique

Agricultural Chemistry

Herbicide Development

This compound serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides. Its unique molecular structure allows for the design of herbicides that enhance crop yield while minimizing environmental impact. Research indicates that derivatives of this compound can exhibit selective herbicidal activity against specific weed species, thus reducing the need for broad-spectrum herbicides .

Case Study: Synthesis of Herbicides

A study demonstrated that by modifying the pyrazole structure, researchers were able to synthesize new herbicidal agents with improved efficacy and lower toxicity profiles. The use of this compound as a precursor facilitated the creation of compounds that effectively inhibited weed growth in controlled environments .

Pharmaceutical Development

Drug Candidate Exploration

The compound is being explored for its potential as a drug candidate targeting various diseases. Its ability to interact with biological systems makes it a subject of interest in drug design, particularly for conditions requiring selective receptor binding .

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound exhibit promising enzyme inhibitory activities. For instance, studies involving Hsp90 inhibitors have highlighted how structural modifications can enhance metabolic stability and efficacy against specific cancer cell lines . The compound's role in these studies underscores its potential as a therapeutic agent.

Material Science

Advanced Materials Synthesis

In material science, this compound is investigated for its role in creating advanced materials such as polymers and coatings. Its thermal and mechanical properties make it suitable for applications requiring durable and stable materials .

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. For example, composites developed using this pyrazole derivative exhibited enhanced performance in high-temperature applications compared to traditional materials .

Analytical Chemistry

Reference Standard Usage

The compound is utilized as a reference standard in various analytical methods, aiding researchers in ensuring accuracy when detecting and quantifying similar compounds in complex mixtures. Its well-defined chemical properties make it an ideal candidate for calibration in chromatographic techniques .

Case Study: Method Validation

A study highlighted the application of this compound in validating analytical methods for detecting pyrazole derivatives in environmental samples. The compound's stability and reproducibility contributed to the reliability of the analytical results obtained .

Biochemical Research

Biological Interaction Studies

In biochemical research, this compound is studied for its interactions with biological systems, which provide insights into enzyme inhibition and receptor binding mechanisms crucial for drug design .

Case Study: Receptor Binding Studies

Investigations into the binding affinity of this compound to specific receptors have shown promising results. These studies revealed that modifications to the pyrazole ring can significantly affect binding efficiency, paving the way for developing more effective therapeutic agents targeting those receptors .

Mécanisme D'action

The mechanism of action of 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine

- 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine

- 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the tert-butyl group at the 3-position and the 2-methylphenyl group at the 1-position can enhance its stability and selectivity towards certain molecular targets compared to other similar compounds.

Activité Biologique

3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H17N3

- Molecular Weight : 229.32 g/mol

- CAS Number : 898537-77-0

The compound features a tert-butyl group and a 2-methylphenyl moiety attached to the pyrazole ring, which contributes to its unique biological properties.

Synthesis Methods

Synthesis of pyrazole derivatives typically involves various methods such as:

- Condensation Reactions : Utilizing hydrazines and carbonyl compounds.

- Reduction Reactions : Converting intermediates into the desired amine forms.

- One-Pot Synthesis : Efficient methods that allow for multiple steps in a single reaction vessel.

For instance, a recent study highlighted the efficient synthesis of related pyrazole derivatives through solvent-free conditions, yielding high purity and efficiency .

Anti-inflammatory Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory activity. For example:

- Inhibition of COX Enzymes : Several pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for some derivatives range from 0.02 to 0.04 µM, indicating potent anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Anticancer Activity

Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation:

- Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis .

Structure-Activity Relationship (SAR)

The activity of pyrazole derivatives is closely linked to their structural features:

- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly affect the biological activity. For instance, modifications on the phenyl ring can enhance COX inhibitory activity or alter selectivity towards specific COX isoforms .

Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The most potent compounds exhibited significant edema inhibition percentages, suggesting their potential as therapeutic agents for inflammatory diseases .

Study 2: Anticancer Efficacy

In vitro studies on human tumor cell lines demonstrated that certain pyrazole derivatives displayed selective antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that modifications in the pyrazole structure could lead to more effective anticancer drugs .

Propriétés

IUPAC Name |

5-tert-butyl-2-(2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-10-7-5-6-8-11(10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMGAKOWUHTEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(=N2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354374 | |

| Record name | 3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337533-96-7 | |

| Record name | 3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.